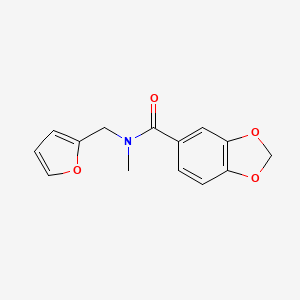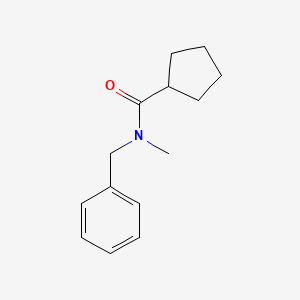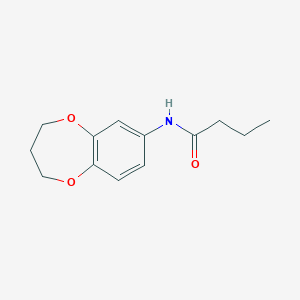
Azetidin-1-yl-(2-phenylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-1-yl-(2-phenylphenyl)methanone, also known as AZP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidinones, which are known for their diverse biological activities. AZP is a promising candidate for drug development due to its unique chemical structure and pharmacological properties.
作用機序
The mechanism of action of Azetidin-1-yl-(2-phenylphenyl)methanone is not fully understood, but studies have suggested that it acts through multiple pathways. Azetidin-1-yl-(2-phenylphenyl)methanone has been shown to inhibit the activity of various enzymes, including histone deacetylases and topoisomerases. Additionally, Azetidin-1-yl-(2-phenylphenyl)methanone has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects
Azetidin-1-yl-(2-phenylphenyl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. Additionally, Azetidin-1-yl-(2-phenylphenyl)methanone has been shown to modulate the expression of various cytokines and chemokines, which play a crucial role in the immune response.
実験室実験の利点と制限
Azetidin-1-yl-(2-phenylphenyl)methanone has several advantages for lab experiments, including its high purity and stability. Additionally, Azetidin-1-yl-(2-phenylphenyl)methanone is relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of Azetidin-1-yl-(2-phenylphenyl)methanone is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on Azetidin-1-yl-(2-phenylphenyl)methanone. One area of interest is the development of Azetidin-1-yl-(2-phenylphenyl)methanone-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of Azetidin-1-yl-(2-phenylphenyl)methanone and its potential applications in immunology. Furthermore, the development of novel synthesis methods for Azetidin-1-yl-(2-phenylphenyl)methanone may improve its pharmacokinetic properties and increase its therapeutic potential.
合成法
Azetidin-1-yl-(2-phenylphenyl)methanone can be synthesized using various methods, including the reaction of 2-phenylbenzaldehyde with azetidine-1-carboxylic acid in the presence of a base. Another method involves the reaction of 2-phenylbenzaldehyde with azetidine-1-carboxamide in the presence of a reducing agent. These methods result in the formation of Azetidin-1-yl-(2-phenylphenyl)methanone with high purity and yield.
科学的研究の応用
Azetidin-1-yl-(2-phenylphenyl)methanone has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. Studies have shown that Azetidin-1-yl-(2-phenylphenyl)methanone exhibits potent anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, Azetidin-1-yl-(2-phenylphenyl)methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, Azetidin-1-yl-(2-phenylphenyl)methanone has been investigated for its immunomodulatory properties, which may have potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
azetidin-1-yl-(2-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16(17-11-6-12-17)15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROAIRHPBMJRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-phenylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)


![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)




![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)